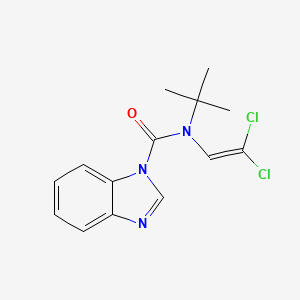
N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide, commonly known as A22, is a small molecule inhibitor that has been extensively studied for its potential use in treating bacterial infections. A22 is a highly specific inhibitor of bacterial cell division, targeting the FtsZ protein, which is essential for the formation of the bacterial cell wall.
作用机制
A22 works by specifically targeting the FtsZ protein, which is essential for the formation of the bacterial cell wall. FtsZ is a tubulin-like protein that forms a ring around the bacterial cell, which then constricts to divide the cell into two daughter cells. A22 binds to the FtsZ protein and prevents it from forming this ring, thereby inhibiting bacterial cell division and ultimately leading to bacterial cell death.
Biochemical and Physiological Effects:
A22 has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for further development as a therapeutic agent. In addition, A22 has been shown to have minimal effect on the normal growth and development of bacterial cells, indicating that it may have a narrow spectrum of activity and may not lead to the development of antibiotic resistance.
实验室实验的优点和局限性
One of the main advantages of using A22 in lab experiments is its specificity for the FtsZ protein. This allows researchers to specifically target bacterial cell division and study the effects of inhibiting this process. However, one limitation of using A22 is that it may not be effective against all bacterial species, and researchers may need to use additional inhibitors or antibiotics to fully study the effects of bacterial cell division inhibition.
未来方向
There are several potential future directions for research on A22. One area of interest is the development of combination therapies using A22 and other antibiotics. Another area of interest is the development of new derivatives of A22 that may have improved efficacy or reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of A22 and its potential for the treatment of bacterial infections.
合成方法
The synthesis of A22 is a multi-step process that involves the use of several reagents and catalysts. The synthesis begins with the reaction of 2,2-dichloroacetaldehyde with o-phenylenediamine to form 2,2-dichlorovinylbenzimidazole. This intermediate is then reacted with tert-butyl isocyanide to form N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide.
科学研究应用
A22 has been extensively studied for its potential use in treating bacterial infections. It has been shown to be effective against a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria. A22 has also been shown to be effective against bacterial biofilms, which are notoriously difficult to treat with traditional antibiotics. In addition, A22 has been shown to have synergistic effects when used in combination with other antibiotics, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-tert-butyl-N-(2,2-dichloroethenyl)benzimidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-14(2,3)19(8-12(15)16)13(20)18-9-17-10-6-4-5-7-11(10)18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXNGXGXXZVBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C=C(Cl)Cl)C(=O)N1C=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

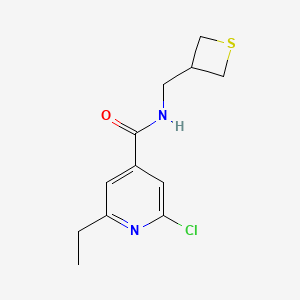
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2782790.png)

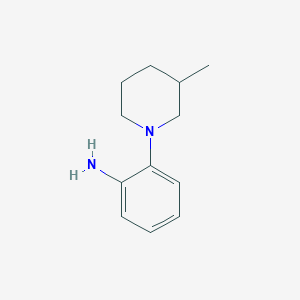
![N-(tert-butyl)-4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2782793.png)
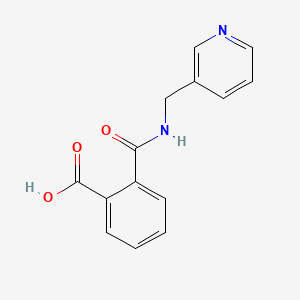
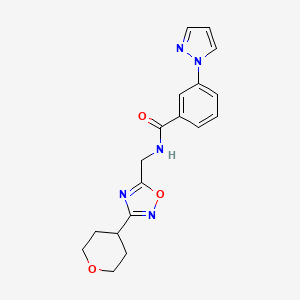
![Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate](/img/structure/B2782799.png)
![methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B2782800.png)

![4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2782805.png)

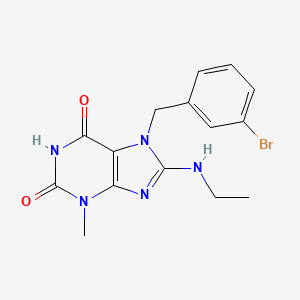
![2-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2782811.png)